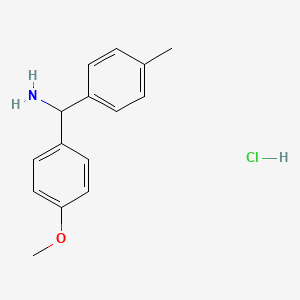
(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride
概要
説明
(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C15H17NO · HCl It is a derivative of methanamine, where the hydrogen atoms are substituted with 4-methoxyphenyl and 4-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methanamine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is used in biological research to study its effects on cellular processes. It is often employed in experiments to understand its interaction with biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a precursor for the production of dyes and pigments.
作用機序
The mechanism of action of (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these receptors.
類似化合物との比較
Similar Compounds
- (4-Methoxyphenyl)methanamine
- (4-Methylphenyl)methanamine
- (4-Methoxyphenyl)(4-methylphenyl)methanol
Uniqueness
(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
生物活性
(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a methanamine backbone with two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. The presence of these groups is significant as they influence the compound's interaction with biological targets.
Anticancer Activity
The anticancer potential of this compound is supported by various studies focusing on structurally related compounds.
- In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, some derivatives showed IC50 values in the low micromolar range (0.08–12.07 mM), indicating effective inhibition of cell growth .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This was evidenced by flow cytometry results showing increased apoptosis rates in treated cells .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds, revealing that modifications to the aromatic rings can significantly impact biological activity. For instance, compounds with additional electron-donating groups on the aromatic rings exhibited enhanced anticancer activity due to improved interactions with target proteins involved in cell proliferation .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(4-methoxyphenyl)-(4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13;/h3-10,15H,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCQTWANOVNFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















